Molecular Weight Advantage for Cell-Permeability Screening
The molecular weight of 4-(aziridin‑1‑yl)cinnoline is 171.20 g mol⁻¹ . In comparison, the 6‑chloro analogue (NSC 66150) has a molecular weight of 205.64 g mol⁻¹ (+20.2 %), the 8‑chloro analogue (NSC 69179) 205.64 g mol⁻¹ (+20.2 %), and the 6‑bromo analogue 250.09 g mol⁻¹ (+46.1 %) [1]. This size difference directly influences passive diffusion rates and compliance with oral drug‑space guidelines, making the parent compound the preferred starting point for fragment‑ or lead‑oriented programs where minimal molecular weight is critical [2].
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 171.20 |
| Comparator Or Baseline | 6‑Cl analogue: 205.64; 8‑Cl analogue: 205.64; 6‑Br analogue: 250.09 |
| Quantified Difference | Target is 17 % (6‑/8‑Cl) to 32 % (6‑Br) smaller |
| Conditions | Calculated from molecular formulae; consistent across vendor certificates of analysis |
Why This Matters
Lower molecular weight correlates with higher probability of passive membrane permeability, a key requirement in cell‑based screening and CNS drug design.
- [1] DrugFuture. 4-(1-Aziridinyl)-6-chlorocinnoline (NSC 66150); BenchChem. 4-(1-Aziridinyl)-6-bromocinnoline (MW 250.09). View Source
- [2] Lipinski, C.A. et al. (2001) Advanced Drug Delivery Reviews. Experimental and computational approaches to estimate solubility and permeability. View Source
